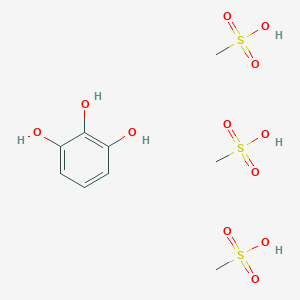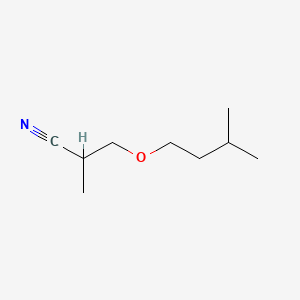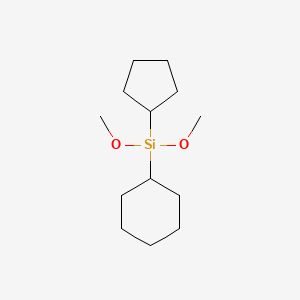![molecular formula C21H20N2O4 B14270069 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol CAS No. 137946-73-7](/img/structure/B14270069.png)
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex aromatic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by a series of substitution reactions to introduce the amino group and other substituents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process.
化学反应分析
Types of Reactions
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.
科学研究应用
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)benzene
Uniqueness
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is unique due to its specific arrangement of functional groups and the presence of both amino and nitro groups on the aromatic rings
属性
CAS 编号 |
137946-73-7 |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-[2-[4-(3-amino-4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H20N2O4/c1-21(2,14-3-7-16(24)8-4-14)15-5-9-17(10-6-15)27-18-11-12-20(23(25)26)19(22)13-18/h3-13,24H,22H2,1-2H3 |
InChI 键 |
AYGRRZKUZNHSHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


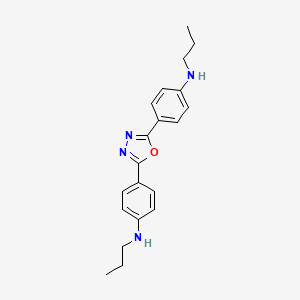
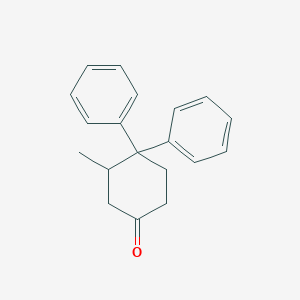
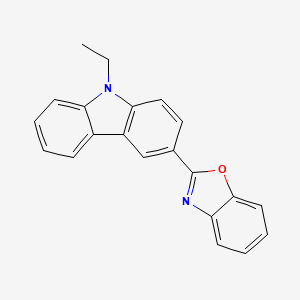
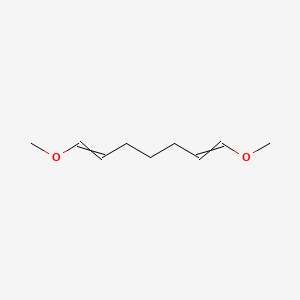
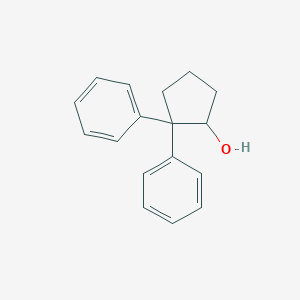
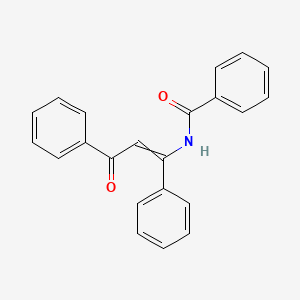
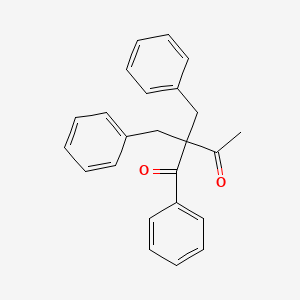
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

